N-Isobutyl-N'-(4-phenyl-thiazol-2-yl)-oxalamide
Overview
Description
N-Isobutyl-N’-(4-phenyl-thiazol-2-yl)-oxalamide is a synthetic organic compound that belongs to the class of oxalamides These compounds are characterized by the presence of an oxalamide functional group, which consists of two amide groups connected by an oxalyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Isobutyl-N’-(4-phenyl-thiazol-2-yl)-oxalamide typically involves the reaction of an isobutylamine derivative with a thiazole-containing carboxylic acid derivative under appropriate conditions. The reaction may be catalyzed by a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide (DMF) at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of N-Isobutyl-N’-(4-phenyl-thiazol-2-yl)-oxalamide may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound. Purification methods such as recrystallization or chromatography are employed to obtain the pure product.
Chemical Reactions Analysis
Types of Reactions
N-Isobutyl-N’-(4-phenyl-thiazol-2-yl)-oxalamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxalamide group to amines or other reduced forms.
Substitution: The phenyl and thiazole rings can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-Isobutyl-N’-(4-phenyl-thiazol-2-yl)-oxalamide involves its interaction with specific molecular targets and pathways. The thiazole ring and phenyl group may play a role in binding to target proteins or enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-Isobutyl-N’-(4-phenyl-thiazol-2-yl)-urea: Similar structure but with a urea group instead of an oxalamide group.
N-Isobutyl-N’-(4-phenyl-thiazol-2-yl)-carbamate: Contains a carbamate group instead of an oxalamide group.
Uniqueness
N-Isobutyl-N’-(4-phenyl-thiazol-2-yl)-oxalamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. Its oxalamide group, in particular, may offer unique reactivity and interactions with molecular targets.
Properties
IUPAC Name |
N-(2-methylpropyl)-N'-(4-phenyl-1,3-thiazol-2-yl)oxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2S/c1-10(2)8-16-13(19)14(20)18-15-17-12(9-21-15)11-6-4-3-5-7-11/h3-7,9-10H,8H2,1-2H3,(H,16,19)(H,17,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOHIEBOCJNKRNS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C(=O)NC1=NC(=CS1)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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